molecular formula C8H10N2O B1510823 3-(2-Methyl-pyrimidin-5-yl)-prop-2-en-1-ol

3-(2-Methyl-pyrimidin-5-yl)-prop-2-en-1-ol

Cat. No. B1510823
M. Wt: 150.18 g/mol
InChI Key: UDARCABNXUWGGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methyl-pyrimidin-5-yl)-prop-2-en-1-ol is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Methyl-pyrimidin-5-yl)-prop-2-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methyl-pyrimidin-5-yl)-prop-2-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol

InChI

InChI=1S/C8H10N2O/c1-7-9-5-8(6-10-7)3-2-4-11/h2-3,5-6,11H,4H2,1H3

InChI Key

UDARCABNXUWGGP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)C=CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-2 (0.5 g, 3.7 mmol) in MeOH (5 mL) and THF (15 mL) at −78° C. was added sodium borohydride (0.042 g, 1.11 mmol) in one portion. After 5 minutes, the cooling bath was removed, and the mixture allowed to warm and stir for 10 minutes. Concentrated HCl (0.3 mL) was added dropwise, and the volume of the mixture reduced to 2 mL by evaporation. Following the addition of sat. NaHCO3 (10 mL), the mixture was extracted with chloroform, the organics dried over MgSO4, and the solvents evaporated to give alcohol 4-3 as a white solid.
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.042 g
Type
reactant
Reaction Step Two

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